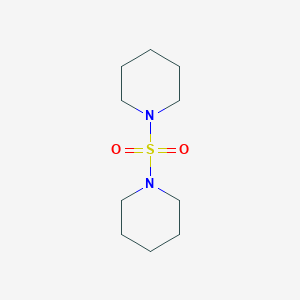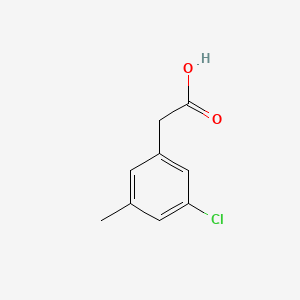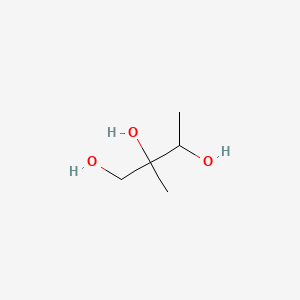
3,3-dimethyl-1,4-dioxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,4-dioxane-2,6-dione, also known as 3,3-dimethyl-1,4-dioxane-2,6-dione, is a cyclic diketone that is used in a variety of scientific applications. It is a colorless liquid with a faint odor, and it is soluble in water and other organic solvents. 3,3-Dimethyl-1,4-dioxane-2,6-dione is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it is used in the preparation of various catalysts and in the preparation of various polymers. It is also used in the production of various polymers, including polycarbonates and polyurethanes.
Mécanisme D'action
3,3-Dimethyl-1,4-dioxane-2,6-dione is used as a reagent in organic synthesis. It acts as an electron-rich nucleophile and can react with electrophiles such as carbonyl compounds. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction of 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione with an electrophile produces a cyclic ketone.
Biochemical and Physiological Effects
3,3-Dimethyl-1,4-dioxane-2,6-dione is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. It is not known to have any direct biochemical or physiological effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1,4-dioxane-2,6-dione has several advantages and limitations when used in laboratory experiments. It is a colorless liquid with a faint odor, and it is soluble in water and other organic solvents. This makes it easy to work with and store. In addition, it is relatively inexpensive and readily available. However, it is highly flammable and must be handled with caution.
Orientations Futures
The future applications of 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione are vast. It can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it can be used in the preparation of various catalysts and in the preparation of various polymers. It can also be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the preparation of a variety of organic compounds. Furthermore, it can be used in the production of various polymers, including polycarbonates and polyurethanes. Finally, it can be used in the production of various polymers, including polycarbonates and polyurethanes.
Méthodes De Synthèse
3,3-Dimethyl-1,4-dioxane-2,6-dione is synthesized by the reaction of acetone and dimethylacetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C. The reaction produces 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione and acetone. The reaction is complete when the reaction mixture is cooled to room temperature.
Applications De Recherche Scientifique
3,3-Dimethyl-1,4-dioxane-2,6-dione is used in a variety of scientific applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it is used in the preparation of various catalysts and in the preparation of various polymers. It is also used in the production of various polymers, including polycarbonates and polyurethanes. Furthermore, it is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the preparation of a variety of organic compounds.
Propriétés
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUWBOUFGDIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,4-dioxane-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)




![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)



